molecular formula C6H12BNO3 B568693 (1-Acetylpyrrolidin-2-yl)boronic acid CAS No. 116150-20-0

(1-Acetylpyrrolidin-2-yl)boronic acid

Cat. No. B568693
CAS RN: 116150-20-0
M. Wt: 156.976
InChI Key: WTJDJKWJLYRNPJ-UHFFFAOYSA-N
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Description

“(1-Acetylpyrrolidin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H12BNO3 . It is used in laboratory settings and for the manufacture of chemical compounds .


Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral. They react with 1,2-diols by generating a stable cyclic ester .


Chemical Reactions Analysis

Boronic acids, including “this compound”, have been increasingly popular in the synthesis of small chemical receptors. Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine .

Scientific Research Applications

Affinity with Biomolecules

(1-Acetylpyrrolidin-2-yl)boronic acid, like other boronic acids, shows a notable affinity for cis-diol-containing biomolecules. This interaction is crucial in applications such as sensing, separation, drug delivery, and the creation of functional materials. A study by Lü et al. (2013) developed an affinity capillary electrophoresis method to analyze these interactions, providing insights into boronate affinity interactions and their dependency on molecular structures, pH, and temperature (Lü, Li, Wang, & Liu, 2013).

Chemosensor Development

Boronic acids, including this compound, are used in the development of selective fluorescent chemosensors for detecting biologically active substances. Huang et al. (2012) discussed the progress in boronic acid sensors for various biomolecules and ions, highlighting their role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Biomedical Applications

In the biomedical field, boronic acid polymers, which include derivatives of this compound, have been employed for treating various diseases such as HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) emphasized the potential of boronic acid-containing polymers in creating new biomaterials due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

Catalysis in Organic Chemistry

Boronic acid, including this compound, plays a significant role in organic chemistry, especially in catalysis. Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the versatility of boronic acids in synthesizing complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Safety and Hazards

The safety data sheet for “(1-Acetylpyrrolidin-2-yl)boronic acid” indicates that it has some level of acute toxicity when ingested, and it can cause skin corrosion/irritation . It is recommended to avoid spilling, skin and eye contact, and dust formation .

Future Directions

Boronic acid-based compounds, including “(1-Acetylpyrrolidin-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

properties

IUPAC Name

(1-acetylpyrrolidin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6,10-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDJKWJLYRNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665877
Record name (1-Acetylpyrrolidin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116150-20-0
Record name (1-Acetylpyrrolidin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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